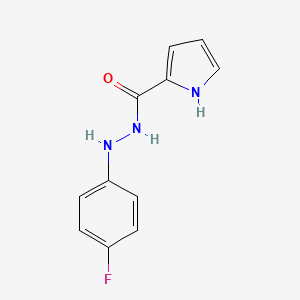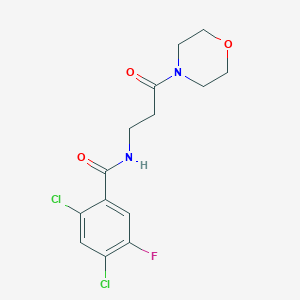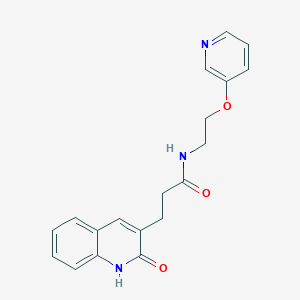![molecular formula C15H16F2N4O2 B7056435 1-[2-(2,5-Difluorophenyl)-4-hydroxypyrrolidin-1-yl]-3-(1,2,4-triazol-1-yl)propan-1-one](/img/structure/B7056435.png)
1-[2-(2,5-Difluorophenyl)-4-hydroxypyrrolidin-1-yl]-3-(1,2,4-triazol-1-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(2,5-Difluorophenyl)-4-hydroxypyrrolidin-1-yl]-3-(1,2,4-triazol-1-yl)propan-1-one is a synthetic organic compound that features a complex structure with multiple functional groups. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both fluorinated aromatic rings and heterocyclic components suggests it may exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(2,5-Difluorophenyl)-4-hydroxypyrrolidin-1-yl]-3-(1,2,4-triazol-1-yl)propan-1-one typically involves multi-step organic synthesis. A common route includes:
Formation of the Pyrrolidine Ring: Starting with a suitable precursor, such as 2,5-difluorobenzaldehyde, the pyrrolidine ring can be formed through a cyclization reaction with an amine and a ketone under acidic or basic conditions.
Introduction of the Hydroxyl Group: The hydroxyl group can be introduced via a hydroxylation reaction, often using oxidizing agents like hydrogen peroxide or osmium tetroxide.
Attachment of the Triazole Ring: The triazole ring is typically introduced through a click chemistry reaction, such as the Huisgen cycloaddition, involving an azide and an alkyne.
Final Coupling: The final step involves coupling the triazole-containing intermediate with the pyrrolidine derivative under conditions that promote the formation of the desired product, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the use of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
1-[2-(2,5-Difluorophenyl)-4-hydroxypyrrolidin-1-yl]-3-(1,2,4-triazol-1-yl)propan-1-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents like PCC (pyridinium chlorochromate) or KMnO₄.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as NaBH₄ (sodium borohydride) or LiAlH₄ (lithium aluminium hydride).
Substitution: The fluorine atoms on the aromatic ring can be substituted with other nucleophiles under appropriate conditions, such as using nucleophilic aromatic substitution (SNAr) reactions.
Common Reagents and Conditions
Oxidation: PCC, KMnO₄, H₂O₂
Reduction: NaBH₄, LiAlH₄
Substitution: Nucleophiles like amines, thiols, or alkoxides
Major Products
Oxidation: Ketones or aldehydes
Reduction: Alcohols
Substitution: Various substituted aromatic compounds
Scientific Research Applications
Medicinal Chemistry: Due to its complex structure, it may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biological Research: Its unique structure could be used to study the interactions between small molecules and biological macromolecules, such as proteins or nucleic acids.
Materials Science: The compound’s fluorinated aromatic rings and heterocyclic components may impart unique properties to materials, making it useful in the development of new polymers or coatings.
Mechanism of Action
The mechanism of action of 1-[2-(2,5-Difluorophenyl)-4-hydroxypyrrolidin-1-yl]-3-(1,2,4-triazol-1-yl)propan-1-one would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, inhibiting or modulating their activity. The triazole ring is known to interact with metal ions, which could be relevant in its mechanism of action. The fluorinated aromatic rings may enhance binding affinity and selectivity through hydrophobic interactions and halogen bonding.
Comparison with Similar Compounds
Similar Compounds
1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone: A related compound with similar structural features but lacking the pyrrolidine ring and hydroxyl group.
2,4-Difluoro-2-(1H-1,2,4-triazol-1-yl)acetophenone: Another similar compound with a simpler structure, used in various chemical applications.
Uniqueness
1-[2-(2,5-Difluorophenyl)-4-hydroxypyrrolidin-1-yl]-3-(1,2,4-triazol-1-yl)propan-1-one is unique due to the combination of its functional groups, which may confer distinct chemical and biological properties. The presence of both a hydroxyl group and a triazole ring in the same molecule is relatively uncommon and could lead to unique reactivity and interactions.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
1-[2-(2,5-difluorophenyl)-4-hydroxypyrrolidin-1-yl]-3-(1,2,4-triazol-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F2N4O2/c16-10-1-2-13(17)12(5-10)14-6-11(22)7-21(14)15(23)3-4-20-9-18-8-19-20/h1-2,5,8-9,11,14,22H,3-4,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROLNZNZVPQHBRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1C2=C(C=CC(=C2)F)F)C(=O)CCN3C=NC=N3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,5-difluoro-N-[[(2R,3S)-2-(2-methylpyrazol-3-yl)oxolan-3-yl]methyl]pyridine-2-carboxamide](/img/structure/B7056366.png)
![1-[4-[[1-(2-Methylpropyl)piperidin-4-yl]carbamoyl]phenyl]piperidine-3-carboxamide](/img/structure/B7056388.png)
![2-(2,5-difluorophenyl)-4-hydroxy-N-[(1S)-1-(3-hydroxyphenyl)ethyl]pyrrolidine-1-carboxamide](/img/structure/B7056389.png)
![6-[1-(2-ethylhexanoyl)piperidine-4-carbonyl]-4H-1,4-benzoxazin-3-one](/img/structure/B7056394.png)

![3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)-1,3-benzoxazol-2-one](/img/structure/B7056410.png)
![N-methyl-3-[(6-methylimidazo[1,2-a]pyridin-2-yl)methoxy]-N-(oxan-4-ylmethyl)benzamide](/img/structure/B7056413.png)

![1-[2-(3,4-Difluorophenyl)-4-hydroxypyrrolidin-1-yl]-2-pyrimidin-5-ylpropan-1-one](/img/structure/B7056429.png)
![N-[(2-ethyl-1,2,4-triazol-3-yl)methyl]-N,1-dimethylpyrazol-3-amine](/img/structure/B7056441.png)

![1-(3,4-dihydro-2H-chromen-3-yl)-3-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B7056449.png)
![1-[[1-(2-Tert-butylsulfonylacetyl)piperidin-2-yl]methyl]pyrrolidin-2-one](/img/structure/B7056450.png)
